molecular formula C15H17NO3 B13028881 Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate

Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate

Cat. No.: B13028881
M. Wt: 259.30 g/mol
InChI Key: HGQZHNSQQGFFRV-UHFFFAOYSA-N
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Description

Methyl 5’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxylate is a complex organic compound characterized by its spiro structure, which involves a naphthalene ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxylate typically involves multi-step reactions. One common method includes the Stollé type reaction, where 3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine] hydrochlorides react with oxalyl chloride to form intermediate compounds. These intermediates undergo cyclocondensation with various nucleophiles to yield the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts when necessary .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 5’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 5’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxylate is unique due to its specific naphthalene-pyrrolidine fusion, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 2'-oxospiro[7,8-dihydro-5H-naphthalene-6,4'-pyrrolidine]-2-carboxylate

InChI

InChI=1S/C15H17NO3/c1-19-14(18)11-2-3-12-7-15(5-4-10(12)6-11)8-13(17)16-9-15/h2-3,6H,4-5,7-9H2,1H3,(H,16,17)

InChI Key

HGQZHNSQQGFFRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC3(CC2)CC(=O)NC3)C=C1

Origin of Product

United States

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